molecular formula C21H38N2OSn B1592253 4-(6-(Tributylstannyl)pyridin-2-yl)morpholine CAS No. 869901-24-6

4-(6-(Tributylstannyl)pyridin-2-yl)morpholine

Cat. No. B1592253
M. Wt: 453.2 g/mol
InChI Key: LDERBIPTTICDSG-UHFFFAOYSA-N
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Description



  • Chemical Formula : C~9~H~11~N~2~O

  • Molecular Weight : 453.26 g/mol

  • IUPAC Name : 4-[6-(tributylstannyl)-2-pyridinyl]morpholine

  • InChI Code : 1S/C9H11N2O.3C4H9.Sn/c1-2-4-10-9(3-1)11-5-7-12-8-6-11;31-3-4-2;/h1-3H,5-8H2;31,3-4H2,2H3;

  • Physical Form : Solid

  • Purity : 95%

  • Storage Temperature : Store at room temperature

  • Shipping Temperature : Ambient conditions





  • Synthesis Analysis



    • No specific synthesis details were found in the available information.





  • Molecular Structure Analysis



    • The compound consists of a pyridine ring with a morpholine group attached via a tributylstannyl linker.





  • Chemical Reactions Analysis



    • No specific chemical reactions were mentioned in the available data.





  • Physical And Chemical Properties Analysis



    • Melting Point : Not specified

    • Density : Not specified

    • Solubility : Not specified




  • Scientific Research Applications

    Novel Synthesis Techniques

    • One-Pot Synthesis Processes : Research has demonstrated the utility of pyridine derivatives, including those related to morpholine, in novel one-pot synthesis processes for creating complex organic compounds. For instance, dihydropyrindines and tetrahydroquinolines, derivatives of pyridine, can be synthesized through a multi-step process involving coupling, isomerization, and cyclocondensation, showcasing the versatility of these compounds in organic synthesis (Yehia, Polborn, & Müller, 2002).

    Catalysis and Green Chemistry

    • Catalytic Applications : Pyridine derivatives have been employed as catalysts in various chemical reactions. A specific example includes the use of a Pd–N-heterocyclic carbene complex for Suzuki–Miyaura and Sonogashira cross-coupling reactions. This highlights the role of pyridine and morpholine derivatives in facilitating efficient and environmentally friendly chemical transformations (Reddy, Reddy, & Reddy, 2016).

    Bioactive Compound Synthesis

    • Intermediate for Biologically Active Compounds : Morpholine and pyridine derivatives serve as intermediates in the synthesis of biologically active compounds. A study on the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one underscores their significance in developing small molecule inhibitors with potential anticancer activity (Wang et al., 2016).

    Material Science and Luminescence

    • Luminescent Materials : Pyridine derivatives have also found applications in the development of luminescent materials. A study involving thiophene-derivatized pybox and its lanthanide ion complexes demonstrates the potential of pyridine-related structures in creating highly luminescent materials, useful in various technological applications (de Bettencourt-Dias, Viswanathan, & Rollett, 2007).

    Drug Development and Delivery

    • Drug Delivery Systems : While direct applications in drug delivery for the specified compound were not found, related research indicates the utility of morpholine and pyridine derivatives in this field. For instance, derivatives have been studied for encapsulation in water-soluble metalla-cages, suggesting potential applications in delivering lipophilic compounds in a biocompatible manner (Mattsson et al., 2010).

    Safety And Hazards



    • No specific safety information was provided.

    • Always follow standard laboratory safety protocols when handling chemicals.




  • Future Directions



    • Further research is needed to explore its potential applications and biological activity.




    properties

    IUPAC Name

    tributyl-(6-morpholin-4-ylpyridin-2-yl)stannane
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H11N2O.3C4H9.Sn/c1-2-4-10-9(3-1)11-5-7-12-8-6-11;3*1-3-4-2;/h1-3H,5-8H2;3*1,3-4H2,2H3;
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LDERBIPTTICDSG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)N2CCOCC2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H38N2OSn
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50594500
    Record name 4-[6-(Tributylstannyl)pyridin-2-yl]morpholine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50594500
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    453.2 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-(6-(Tributylstannyl)pyridin-2-yl)morpholine

    CAS RN

    869901-24-6
    Record name 4-[6-(Tributylstannyl)-2-pyridinyl]morpholine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=869901-24-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 4-[6-(Tributylstannyl)pyridin-2-yl]morpholine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50594500
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    To a solution of 2-dimethylaminoethanol (0.46 mL, 4.56 mmol) in hexane (7.0 mL, HPLC grade) cooled at −5° C. was added drop wise n-BuLi (1.60 M, 5.70 mL, 9.12 mmol) under nitrogen atmosphere. After 30 min at 0° C., 4-pyridin-2-yl-morpholine (0.25 g, 1.52 mmol) in hexane (2.0 mL) was added drop wise. After stirring the reaction mixture for 1 h at 0-5° C., the reaction medium was cooled to −78° C. followed by drop wise addition of tributyl tin chloride (1.03 mL, 3.70 mmol). The resulting reaction mixture was stirred at −78° C. for 30 min and then allowed to stir at 0-5° C. for 2 h. The reaction mixture was then allowed to come to room temperature. After the completion of reaction (TLC monitoring), the reaction mass was cooled to 0° C. and water was added slowly. The aqueous phase was extracted with diethyl ether (3×20 mL). The combined organic layers were dried over anhydrous Na2SO4, and evaporated to dryness. The crude residue was purified over silica gel (230-400 M) using EtOAc-Hexane (2:98) to provide the compound as yellow oil (0.050 g, 7.20%).
    Quantity
    0.46 mL
    Type
    reactant
    Reaction Step One
    Quantity
    7 mL
    Type
    solvent
    Reaction Step One
    Quantity
    5.7 mL
    Type
    reactant
    Reaction Step Two
    Quantity
    0.25 g
    Type
    reactant
    Reaction Step Three
    Quantity
    2 mL
    Type
    solvent
    Reaction Step Three
    Quantity
    1.03 mL
    Type
    reactant
    Reaction Step Four
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Five
    Yield
    7.2%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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